molecular formula C13H13F3N2O2S B12726670 Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- CAS No. 114991-54-7

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro-

Cat. No.: B12726670
CAS No.: 114991-54-7
M. Wt: 318.32 g/mol
InChI Key: GNTOBNNXQGNBCD-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonamide group, a tetrahydrocarbazole moiety, and a trifluoromethyl group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrocarbazole core, which is then functionalized with a methanesulfonamide group and a trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, sulfonamide precursors, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and methanesulfonamide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3,4,9-Tetrahydro-1H-carbazol-8-yl)acetamide: Shares the tetrahydrocarbazole core but differs in the functional groups attached.

    Methanesulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- is unique due to the combination of its trifluoromethyl group, methanesulfonamide group, and tetrahydrocarbazole core. This unique combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

114991-54-7

Molecular Formula

C13H13F3N2O2S

Molecular Weight

318.32 g/mol

IUPAC Name

1,1,1-trifluoro-N-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)methanesulfonamide

InChI

InChI=1S/C13H13F3N2O2S/c14-13(15,16)21(19,20)18-11-7-3-5-9-8-4-1-2-6-10(8)17-12(9)11/h3,5,7,17-18H,1-2,4,6H2

InChI Key

GNTOBNNXQGNBCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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